Mu opioid receptor antagonist 5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

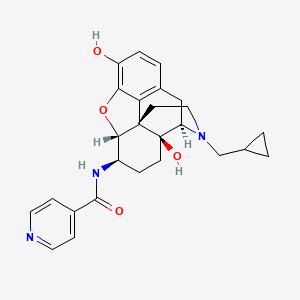

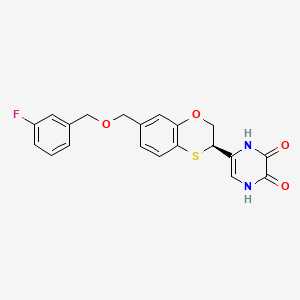

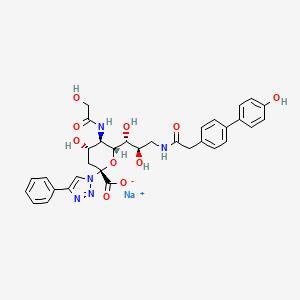

Mu opioid receptor antagonist 5 is a compound that specifically targets the mu opioid receptor, a type of G protein-coupled receptor. This receptor is primarily involved in mediating the effects of opioids, including pain relief, euphoria, and respiratory depression. By blocking the mu opioid receptor, this compound can inhibit the effects of opioid agonists, making it a valuable tool in both research and clinical settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mu opioid receptor antagonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:

Formation of Intermediate A: This step involves the reaction of a suitable starting material with a reagent such as sodium hydride in a solvent like dimethylformamide at a temperature of around 0°C to 25°C.

Formation of Intermediate B: Intermediate A is then reacted with a halogenating agent such as thionyl chloride in the presence of a base like triethylamine at a temperature of around 0°C to 25°C.

Coupling Reaction: Intermediate B is coupled with a suitable nucleophile in the presence of a catalyst such as palladium on carbon at a temperature of around 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: Mu opioid receptor antagonist 5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Thionyl chloride in dichloromethane at 0°C to 25°C.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or azides.

Wissenschaftliche Forschungsanwendungen

Mu opioid receptor antagonist 5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new opioid receptor ligands.

Biology: Used to investigate the role of the mu opioid receptor in various physiological processes, including pain perception, reward, and addiction.

Medicine: Used in the development of new treatments for opioid use disorder, pain management, and other conditions involving the mu opioid receptor.

Industry: Used in the production of new pharmaceuticals targeting the mu opioid receptor.

Wirkmechanismus

Mu opioid receptor antagonist 5 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This binding inhibits the downstream signaling pathways that are normally activated by the receptor, including the inhibition of adenylate cyclase and the activation of potassium channels. By blocking these pathways, this compound can reduce the effects of opioids, such as pain relief and euphoria, and prevent opioid-induced respiratory depression.

Vergleich Mit ähnlichen Verbindungen

Mu opioid receptor antagonist 5 can be compared with other similar compounds, such as naloxone and naltrexone. While all three compounds are mu opioid receptor antagonists, they differ in their pharmacokinetic properties and clinical applications:

Naloxone: Has a rapid onset of action and is used primarily for the emergency treatment of opioid overdose.

Naltrexone: Has a longer duration of action and is used for the treatment of opioid use disorder and alcohol dependence.

This compound: May have unique properties that make it suitable for specific research or clinical applications, such as a different binding affinity or selectivity for the mu opioid receptor.

By understanding the unique properties and applications of this compound, researchers and clinicians can better utilize this compound in their work.

Eigenschaften

Molekularformel |

C26H29N3O4 |

|---|---|

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C26H29N3O4/c30-19-4-3-17-13-20-26(32)8-5-18(28-24(31)16-6-10-27-11-7-16)23-25(26,21(17)22(19)33-23)9-12-29(20)14-15-1-2-15/h3-4,6-7,10-11,15,18,20,23,30,32H,1-2,5,8-9,12-14H2,(H,28,31)/t18-,20-,23+,25+,26-/m1/s1 |

InChI-Schlüssel |

XQWZTPWKACKUMJ-HJUABUFYSA-N |

Isomerische SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=NC=C7)OC5=C(C=C4)O)O |

Kanonische SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=NC=C7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)

![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)